molecular formula C5H9F3O3S B8775625 4,4,4-Trifluorobutyl methanesulfonate

4,4,4-Trifluorobutyl methanesulfonate

Cat. No.: B8775625
M. Wt: 206.19 g/mol
InChI Key: IMWQVSSRLXGHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluorobutyl methanesulfonate is a useful research compound. Its molecular formula is C5H9F3O3S and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9F3O3S

Molecular Weight

206.19 g/mol

IUPAC Name

4,4,4-trifluorobutyl methanesulfonate

InChI

InChI=1S/C5H9F3O3S/c1-12(9,10)11-4-2-3-5(6,7)8/h2-4H2,1H3

InChI Key

IMWQVSSRLXGHOO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 4,4,4-trifluoro-1-butanol (Lancaster, 0.16 g, 1.2 mmol), triethylamine (0.56 mL, 4.1 mmol), and methanesulfonyl chloride (0.15 mL, 1.9 mmol) in 10 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4,4,4-trifluorobutan-1-ol (100 mg, 83 mmol) in dry DCM (2 mL) was added methanesulfonyl chloride (107.3 mg, 72 mmol) and then by TEA (158 mg, 216 mmol) at 0° C. The reaction was stirred at room temperature for 1 h. The reaction was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over sodium sulfate, filtered and concentrated to give a yellow oil product (50 mg, 31.1% yield), which was used without purification. Product tlc [petroleum ether/ethyl acetate (3:1) Rf 0.4]
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
107.3 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
158 mg
Type
reactant
Reaction Step Two
Yield
31.1%

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